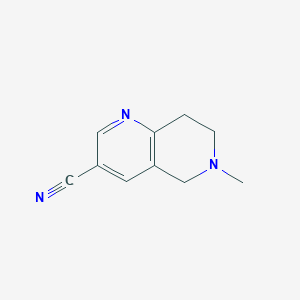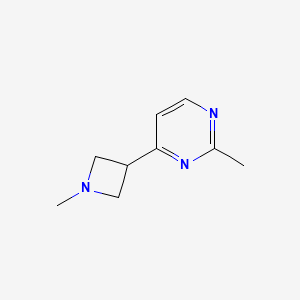
1-Aminoazepan-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminoazepan-2-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O It is a derivative of azepanone, a seven-membered lactam ring, and contains an amino group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Aminoazepan-2-one hydrochloride can be synthesized through multiple steps. One common method involves the reduction of 3-aminoazepan-2-one using reducing agents such as sodium borohydride (NaBH4) in the presence of catalysts like aluminum chloride (AlCl3) or calcium chloride (CaCl2). The reaction is typically carried out in solvents such as tetrahydrofuran (THF) or isopropyl ether (IPE) to achieve high purity and yield .
Industrial Production Methods: Industrial production of this compound often involves the cyclization of L-lysine hydrochloride in the presence of sodium hydroxide (NaOH) and hexanol. The mixture is heated to reflux, and water is removed using a Dean-Stark trap. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Aminoazepan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form different amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated azepanone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Aminoazepan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-aminoazepan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-Aminoazepan-2-one: A closely related compound with similar structural features but different reactivity.
6-Aminoazepan-2-one hydrochloride: Another derivative with an amino group at a different position on the ring.
Azepan-2-one: The parent compound without the amino group.
Uniqueness: 1-Aminoazepan-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H13ClN2O |
|---|---|
Molekulargewicht |
164.63 g/mol |
IUPAC-Name |
1-aminoazepan-2-one;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c7-8-5-3-1-2-4-6(8)9;/h1-5,7H2;1H |
InChI-Schlüssel |
YRJFPMQIWCPLDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)N(CC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Furo[2,3-c]isoquinoline](/img/structure/B11916879.png)






